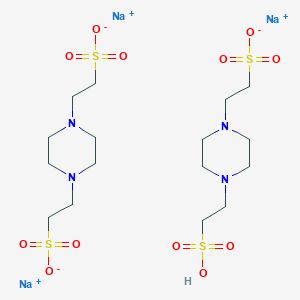

Sel de PIPES sesquisodique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine salts involves chemical reactions with various acids, as demonstrated in the synthesis of organic salts of piperazine with p-toluenesulfonic acid and chloroacetic acid, which were structurally characterized and showed distinct hydrogen-bonding motifs (Hawes et al., 2014). Similarly, a supramolecular sodium N,N-piperazinebis(methylenephosphonate) was synthesized by reacting N,N-piperazine bis(methylenephosphonic acid) with NaOH (Huang Kun, 2004).

Molecular Structure Analysis

The molecular structure of piperazine salts shows a range of hydrogen-bonding patterns. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds (Kumar et al., 2015).

Chemical Reactions and Properties

Chemical properties of piperazine salts can be diverse. For example, a study on 1,4-Piperazinediethanesulfonic acid (PIPES) determined its valence at physiological pH, providing insight into its behavior in biological reactions (Hatae et al., 1994). Another study involving the synthesis of piperazine derivatives with aromatic carboxylic acids displayed different supramolecular assemblies and properties (Prasad et al., 2022).

Physical Properties Analysis

Physical properties such as vibrational spectra and structural parameters of piperazine salts have been analyzed using techniques like FTIR and FT-Raman. The study of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid provided comprehensive insights into its physical characteristics (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine salts include their reactivity and interaction with other compounds. For instance, hydrous salts constructed using 1-aminoethylidenediphosphonic acid and piperazine illustrated reversible structural transformations in humid environments (Tian et al., 2016).

Applications De Recherche Scientifique

Culture cellulaire

Le sel de PIPES sesquisodique est largement utilisé dans les applications de culture cellulaire en raison de son pKa proche du pH physiologique, ce qui est crucial pour maintenir l'homéostasie cellulaire . Il contribue à minimiser les variations de pH pendant la culture cellulaire, ce qui peut affecter la croissance et la différenciation cellulaire.

Tamponnage biochimique

En tant que tampon zwitterionique, le this compound est fréquemment utilisé dans les dosages biochimiques pour maintenir le pH des solutions, en particulier lors de l'utilisation d'enzymes ou de protéines sensibles aux variations de pH . Sa plage de tamponnage est particulièrement efficace entre pH 6,1 et 7,5 .

Biologie moléculaire

En biologie moléculaire, les PIPES sont utilisés comme agent tampon lors de la préparation d'échantillons d'acides nucléiques et dans diverses réactions de polymérisation en chaîne (PCR) où un pH stable est nécessaire pour l'activité des enzymes de modification de l'ADN .

Électrophorèse

Le this compound sert de tampon d'électrophorèse, garantissant un pH constant pendant la séparation des biomolécules, telles que les protéines et les acides nucléiques, sous un champ électrique . Ceci est essentiel pour l'analyse précise de la taille et de la charge des biomolécules.

Immunohistochimie

En immunohistochimie, les PIPES sont utilisés pour tamponner les solutions de coloration et les tampons de lavage. Cela contribue à préserver la morphologie tissulaire et l'antigénicité pour la détection par anticorps des protéines dans les coupes de tissus .

Recherche en neurosciences

Le tampon PIPES est également utilisé dans la recherche en neurosciences, en particulier dans la préparation du liquide céphalo-rachidien artificiel, qui sert à imiter l'environnement extracellulaire des neurones lors d'études in vitro .

Mécanisme D'action

Target of Action

Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.

Mode of Action

As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .

Result of Action

The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .

Action Environment

The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .

Analyse Biochimique

Biochemical Properties

PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5

Cellular Effects

The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes

Molecular Mechanism

The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions

Temporal Effects in Laboratory Settings

It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .

Propriétés

IUPAC Name |

trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDACHMSOMILQI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4Na3O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50142888 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100037-69-2 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

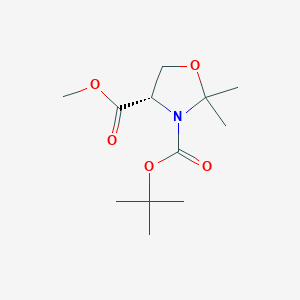

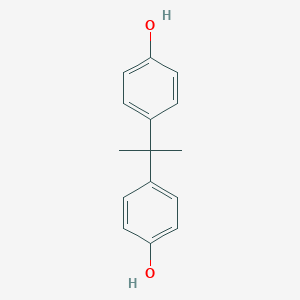

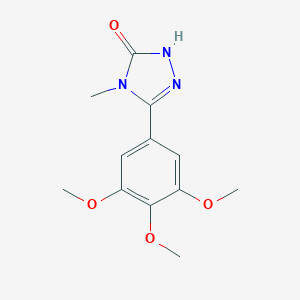

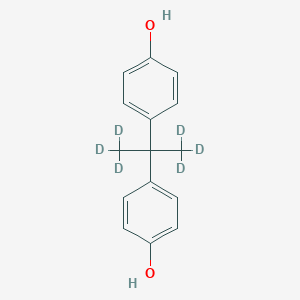

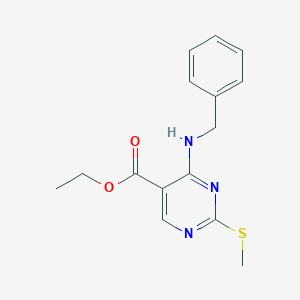

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)